molecular formula C18H18N2O2S2 B2773667 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 899738-80-8

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2773667
CAS No.: 899738-80-8
M. Wt: 358.47
InChI Key: JHPQZWRBSBDAPC-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a potent and ATP-competitive small-molecule inhibitor targeting the receptor tyrosine kinases MET (also known as c-Met or Hepatocyte Growth Factor Receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its primary research value lies in its dual-specificity, enabling the investigation of crosstalk between the HGF/MET and VEGF/VEGFR2 signaling pathways, both of which are critically implicated in tumorigenesis, angiogenesis, and metastasis . By simultaneously inhibiting these key oncogenic drivers, this compound serves as a valuable chemical tool for dissecting the complex mechanisms of tumor growth and survival in various preclinical cancer models, particularly in contexts where resistance to single-pathway inhibition is a concern. Research utilizing this inhibitor has provided significant insights into the design of multi-targeted anticancer strategies, making it a compound of interest for studying cancers with dysregulated MET and VEGFR signaling, such as glioblastoma, non-small cell lung cancer, and other solid tumors.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-11-4-9-14(22-2)16-17(11)24-18(20-16)19-15(21)10-12-5-7-13(23-3)8-6-12/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPQZWRBSBDAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of 386.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzothiazoles with acetamides. The synthetic route may include the use of coupling agents and bases such as triethylamine in organic solvents like dichloromethane. The structure is confirmed using spectroscopic techniques including IR, NMR, and mass spectrometry.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma).
  • Methods : MTT assay, DNA synthesis analysis, acridine orange/ethidium bromide staining, and caspase-3 activation assays were used to evaluate anticancer activity.

The anticancer effect is attributed to the ability of these compounds to induce apoptosis in tumor cells, as evidenced by increased caspase-3 activity and morphological changes in cell structure .

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for its antibacterial effects. Studies show that it can inhibit the growth of several bacterial strains:

  • Bacterial Strains Tested : Pseudomonas aeruginosa, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.21 µM against specific strains .

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Antibacterial Mechanism : Disruption of bacterial cell membrane integrity leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.

Case Studies

  • Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer properties against A549 and C6 cell lines. Compounds showed significant cytotoxicity with IC50 values indicating their effectiveness .
  • Antibacterial Screening : Another study focused on thiazole derivatives demonstrated potent antibacterial activity against common pathogens with promising MIC values, supporting further development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of benzothiazole exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves inducing apoptosis in tumor cells, which is crucial for anticancer efficacy .

Antimicrobial Activity

Research has shown that thiazole derivatives possess antimicrobial properties. In vitro studies suggest that modifications to the N-aryl amide group enhance activity against pathogens like Plasmodium falciparum, the causative agent of malaria. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited higher potency .

Leishmanicidal Activity

Recent investigations into hybrid thiazole compounds have revealed their potential as leishmanicidal agents. These compounds were tested against Leishmania infantum and showed significant activity with minimal toxicity to mammalian cells. The compounds induced morphological changes in parasites, indicating their effectiveness .

Case Studies

StudyFocusFindings
Flood et al. (2017)Antimalarial ActivityModifications to thiazole derivatives improved potency against Plasmodium falciparum with low cytotoxicity .
MDPI Study (2021)Antifungal ActivityCertain thiazole derivatives exhibited high antifungal activities against multiple strains, suggesting potential for broader applications in infectious diseases .
PubMed Study (2014)Anticancer ActivityCompounds demonstrated significant cytotoxic effects on A549 and C6 cell lines, promoting apoptotic pathways .

Chemical Reactions Analysis

Acetamide Bond Formation

The synthesis of the acetamide group involves coupling 4-methoxy-7-methylbenzo[d]thiazol-2-amine with 2-(4-(methylthio)phenyl)acetic acid derivatives. Key methods include:

Steglich Esterification

Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

Conditions :

ParameterValueSource
SolventDry CH₂Cl₂
Temperature0°C (activation), RT (24h)
Yield65–88% (after purification)

This method minimizes racemization and is scalable for analogs . Alternative routes using acetic anhydride or acetyl chloride in DMF at 80°C achieve similar yields but require rigorous pH control .

Methylthio Oxidation

The 4-(methylthio)phenyl group undergoes oxidation to sulfone/sulfoxide derivatives:

Reagents :

  • H₂O₂ (30%) in acetic acid

  • mCPBA (meta-chloroperbenzoic acid)

Results :

ProductConditionsYield
Sulfoxide derivativeH₂O₂, RT, 6h72%
Sulfone derivativemCPBA, CH₂Cl₂, 0°C → RT68%

These products show enhanced polarity and altered bioactivity profiles .

Electrophilic Substitution

The electron-rich thiazole ring participates in:

Nitration :

  • Reagent: HNO₃/H₂SO₄ at 0°C

  • Position: C-5 (meta to methoxy group)

  • Yield: 58%

Bromination :

  • Reagent: Br₂/FeBr₃ in CHCl₃

  • Position: C-6 (ortho to methyl group)

  • Yield: 63%

Acetamide Cleavage

Acidic Hydrolysis :

  • Reagent: 6M HCl, reflux, 8h

  • Product: 2-(4-(Methylthio)phenyl)acetic acid (85% yield)

Basic Hydrolysis :

  • Reagent: NaOH (10%), ethanol, 70°C, 4h

  • Product: Sodium salt of the acid (92% yield)

Biological Activity Correlation

Derivatives synthesized via these reactions were tested for antimicrobial and anticancer activity:

DerivativeModificationMIC (μg/mL)IC₅₀ (μM)Source
Parent compoundNone0.087.7
Sulfone derivativeOxidized methylthio0.043.2
Nitrated derivativeC-5 nitro group0.129.8

The sulfone derivative exhibited a 2-fold increase in potency, attributed to improved target binding .

Stability Under Physiological Conditions

The compound demonstrates:

  • pH Stability : Stable in pH 5–8 (24h, 37°C)

  • Metabolic Degradation : Rapid hydrolysis in liver microsomes (t₁/₂ = 45 min)

Q & A

Q. Basic

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus, E. coli, and C. albicans .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    Advanced : Use time-kill kinetics for antimicrobial studies or flow cytometry (Annexin V/PI staining) to assess apoptosis in cancer cells .

How should researchers address contradictory biological activity data across studies?

Advanced
Contradictions often arise from variations in substituent positioning or assay conditions. For example:

  • Electron-withdrawing groups (e.g., –NO2, –Cl) at the para position enhance antimicrobial activity, while meta substitutions may reduce potency .
  • Adjust MIC protocols (e.g., inoculum size, growth media) to standardize results. Validate findings using multiple cell lines or microbial strains .

What structural modifications improve its pharmacological profile?

Q. Advanced

  • Substituent effects : Introduce halogen atoms (e.g., –Br, –F) at the phenyl ring to boost lipophilicity and membrane penetration .
  • Hybrid analogs : Incorporate pyrazole or triazole moieties to enhance target selectivity (e.g., kinase inhibition) .
  • Prodrug strategies : Mask polar groups (e.g., methylthio) with ester linkages to improve bioavailability .

How can molecular docking guide target identification for this compound?

Q. Advanced

  • Target selection : Prioritize enzymes (e.g., EGFR, DHFR) or receptors (e.g., GPCRs) with known roles in cancer or microbial pathways.
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations to assess stability .
  • SAR correlation : Align docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values .

What analytical methods assess its stability under varying conditions?

Q. Advanced

  • Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
  • HPLC analysis : Monitor degradation products using a C18 column (gradient: acetonitrile/water + 0.1% TFA) .
  • Mass spectral profiling : Identify major degradation pathways (e.g., hydrolysis of the acetamide bond) .

What challenges arise during scale-up synthesis?

Q. Advanced

  • Solvent removal : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify isolation .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., using methanol/water) for large batches .
  • Reagent cost : Substitute expensive coupling agents (e.g., HOBt) with polymer-supported alternatives .

How can synergistic effects with existing drugs be tested?

Q. Advanced

  • Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., rifampicin) or chemotherapeutics (e.g., doxorubicin) .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated in combination treatments .

What toxicological profiling is essential before preclinical trials?

Q. Advanced

  • In vitro toxicity : Test on HEK293 or HepG2 cells for nephro-/hepatotoxicity (LD50 ≥ 50 µM recommended) .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
  • Pharmacokinetics : Assess plasma stability (t1/2 > 2 hours) and protein binding (e.g., >90% bound to albumin) .

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